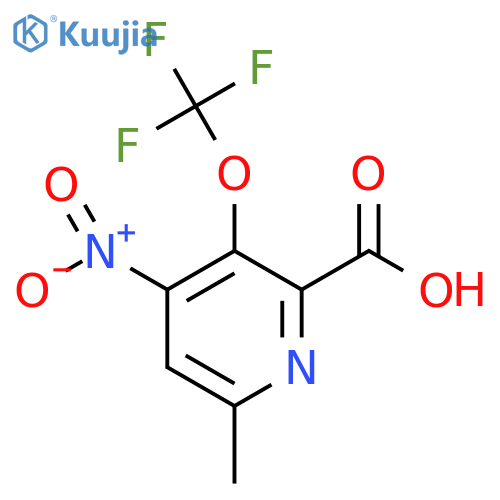

Cas no 1806262-90-7 (6-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-2-carboxylic acid)

1806262-90-7 structure

商品名:6-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-2-carboxylic acid

CAS番号:1806262-90-7

MF:C8H5F3N2O5

メガワット:266.130912542343

CID:4841242

6-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 6-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-2-carboxylic acid

-

- インチ: 1S/C8H5F3N2O5/c1-3-2-4(13(16)17)6(18-8(9,10)11)5(12-3)7(14)15/h2H,1H3,(H,14,15)

- InChIKey: AIPFLYUOWKFVLG-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C(C(=O)O)=NC(C)=CC=1[N+](=O)[O-])(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 9

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 343

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 105

6-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029084620-1g |

6-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-2-carboxylic acid |

1806262-90-7 | 97% | 1g |

$1,534.70 | 2022-03-31 |

6-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-2-carboxylic acid 関連文献

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

1806262-90-7 (6-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-2-carboxylic acid) 関連製品

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量